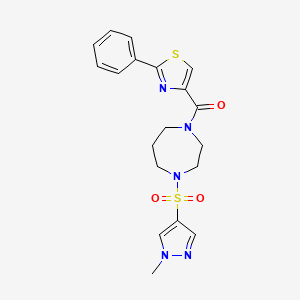
5-amino-2-(diethylamino)-N-(4-methoxyphenyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sulfonamides represent a significant class of compounds with diverse applications in chemistry and biology. The compound falls into this category, sharing similarities in structure and potential reactivity with other sulfonamides that have been studied for their synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of sulfonamide compounds typically involves the reaction of sulfonyl chlorides with amines. For example, Fatima et al. (2013) described the synthesis of N-substituted benzene sulfonamides through the reaction of benzene sulfonyl chloride with different electrophiles, showcasing a general approach that could be relevant to our compound (Fatima et al., 2013).
Molecular Structure Analysis
The molecular structure of sulfonamides is characterized by spectroscopic techniques such as NMR and mass spectrometry. Hayun et al. (2012) utilized IR, 1H-NMR, 13C-NMR, and mass spectral data to confirm the structure of a synthesized sulfonamide compound, demonstrating the typical analytical methods employed for structural elucidation (Hayun et al., 2012).
Scientific Research Applications
Synthesis and Biological Screening
A related compound, N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide, was synthesized and characterized, revealing significant antioxidant activities and prominent activity against acetylcholinesterase enzyme. This suggests potential applications in neurological disorders or diseases involving oxidative stress (Fatima et al., 2013).
Transformation in Biological Systems
Research on metoclopramide, a compound structurally similar to 5-amino-2-(diethylamino)-N-(4-methoxyphenyl)benzene-1-sulfonamide, showed transformation in the body, including the production of various metabolites after oral administration in rabbits. This study provides insights into how similar compounds might be metabolized in biological systems (Arita et al., 1970).
Structural Analysis
The structural analysis of a Schiff base closely related to the compound showed coplanar benzene rings and azomethine group due to intramolecular hydrogen bonds. Understanding the structure is crucial for potential applications in designing new compounds with specific properties (Subashini et al., 2009).
Polymer Modification
A study involving the modification of poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including a similar benzene sulfonamide, highlighted its use in creating polymers with enhanced thermal stability and significant antibacterial and antifungal activities. This suggests potential applications in medical and material science fields (Aly & El-Mohdy, 2015).
Enzyme Inhibition
Aromatic sulfonamide compounds, closely related to the compound , have been studied for their inhibitory activities on various carbonic anhydrase isoenzymes. These findings are significant for potential therapeutic applications in diseases where these enzymes play a crucial role (Supuran et al., 2013).
Synthesis of Derivatives for Medical Applications
The synthesis of N-substituted benzene sulfonamide derivatives and their evaluation for various activities like diuretic, antihypertensive, and anti-diabetic potential in rats indicates the broad scope of medical applications of these compounds (Rahman et al., 2014).
properties
IUPAC Name |
5-amino-2-(diethylamino)-N-(4-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-4-20(5-2)16-11-6-13(18)12-17(16)24(21,22)19-14-7-9-15(23-3)10-8-14/h6-12,19H,4-5,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUAYLWAUCTLJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2-(diethylamino)-N-(4-methoxyphenyl)benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

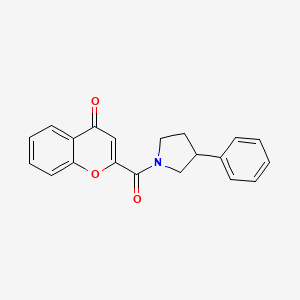
![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2483812.png)

![6-Tert-butyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2483814.png)
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(2-hydroxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2483815.png)
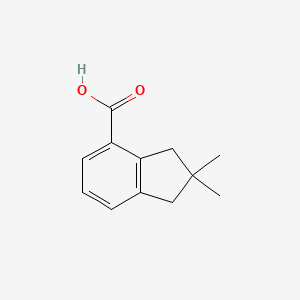
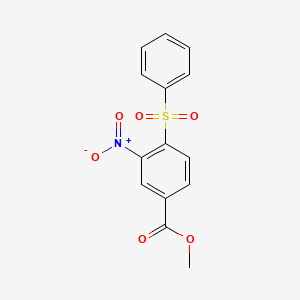
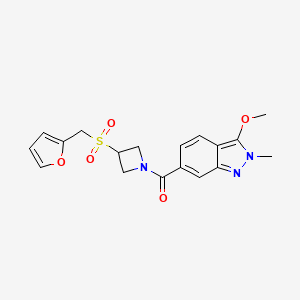

![Spiro[4.5]decane-3-sulfonyl chloride](/img/structure/B2483823.png)
![[(E)-3-Bromoprop-1-enyl]-pentafluoro-lambda6-sulfane](/img/structure/B2483825.png)
![Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate](/img/structure/B2483826.png)
![1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2483829.png)
